molecular formula C8H11N3 B8517740 1-(4-Methylpyrimidin-2-yl)cyclopropanamine

1-(4-Methylpyrimidin-2-yl)cyclopropanamine

Cat. No.: B8517740
M. Wt: 149.19 g/mol
InChI Key: KKKGEWGTPSQOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpyrimidin-2-yl)cyclopropanamine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1-(4-methylpyrimidin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H11N3/c1-6-2-5-10-7(11-6)8(9)3-4-8/h2,5H,3-4,9H2,1H3

InChI Key

KKKGEWGTPSQOAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)C2(CC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-methylpyrimidine-2-carbonitrile (200 mg, 1.7 mmol, 1 eq) in dry THF under an argon atmosphere was added titanium isopropoxide (0.58 ml, 2.0 mmol, 1.2 eq) slowly at ambient temperature and the reaction mixture was stirred for 15 min. Ethyl magnesium bromide (1 M solution) in THF (4 ml, 4.0 mmol, 2.4 eq) was added via syringe slowly at ambient temperature (during the addition of EtMgBr, the reaction mixture turned black). Then the reaction mixture was stirred for an hour. BF3.EtO (0.36 ml, 2.6 mmol, 1.5 eq) was added slowly through syringe to the mixture at 0° C. The mixture was allowed to attain ambient temperature and stirred for another one hour. 10 ml of water was added to the reaction mixture, which was then filtered through Celite and the bed washed with water and ethyl acetate. The filtrate was basified with 10% NaOH solution (pH=9) and then extracted with DCM. The organic was washed with brine, dried over sodium sulphate and concentrated to get the crude product which was taken for coupling reaction without further purification. Yield: 120 mg (crude).
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